

2-Fluorobenzonitrile CAS number and properties

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Compound of Interest

Compound Name: 2-Fluorobenzonitrile

Cat. No.: B118710

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An In-depth Technical Guide to 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorobenzonitrile** (CAS No. 394-47-8), a versatile chemical intermediate with significant applications in pharmaceuticals, agrochemicals, and material science.^[1] This document details its chemical and physical properties, safety and handling protocols, and key experimental procedures for its synthesis.

Core Chemical and Physical Properties

2-Fluorobenzonitrile, also known as o-fluorobenzonitrile, is an aromatic organic compound with a fluorine atom and a nitrile group attached to adjacent carbon atoms on a benzene ring.^{[2][3]} This unique structure, particularly the electron-withdrawing nature of the fluorine and nitrile groups, imparts distinct reactivity that makes it a valuable building block in organic synthesis.^[2]

Table 1: Physicochemical Properties of **2-Fluorobenzonitrile**

Property	Value	Source(s)
CAS Number	394-47-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₄ FN	[1] [2] [3] [4] [5]
Molecular Weight	121.11 g/mol	[1] [3] [4] [5]
Appearance	Colorless to light yellow/brownish clear liquid	[1] [2] [6]
Melting Point	-13.7 °C to 37 °C (range from various sources)	[2] [6]
Boiling Point	90 °C at 21 mmHg; 103 °C at 35 mmHg	[1] [2] [7] [8]
Density	1.116 - 1.146 g/mL at 20-25 °C	[1] [2] [7] [8]
Refractive Index (n _{20/D})	1.505 - 1.51	[1] [2] [7] [8]
Flash Point	74 °C (165 °F) - closed cup	[2] [6] [8]
Solubility	Insoluble in water	[6]
Purity	≥96% - >98% (GC)	[1] [3]

Safety and Handling

2-Fluorobenzonitrile is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[\[9\]](#)

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source(s)
Hazard Class	Acute Tox. 4 Oral, Skin Irrit. 2, Eye Dam. 1, STOT SE 3	Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)	[8]
Signal Word	Warning / Danger	[8][9]	
Hazard Statements	H227	Combustible liquid	
H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled		
H315	Causes skin irritation		
H318 / H319	Causes serious eye damage / irritation	[8][10]	
H335	May cause respiratory irritation	[10]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/va pors/spray	[10]
P270	Do not eat, drink or smoke when using this product	[10]	
P280	Wear protective gloves/protective clothing/eye protection/face protection	[10]	

P301+P312+P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth
P302+P352+P312	IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell
P304+P340+P312	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [8] [11]

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[\[8\]](#)[\[10\]](#)
- Keep away from open flames, hot surfaces, and sources of ignition.[\[9\]](#)
- Ensure eyewash stations and safety showers are readily accessible.[\[9\]](#)

- Store in a cool, dark, and well-ventilated place in tightly sealed containers.[2]

Experimental Protocols: Synthesis of 2-Fluorobenzonitrile

Several methods for the synthesis of **2-Fluorobenzonitrile** have been developed, with modern techniques focusing on improved yield, selectivity, and milder reaction conditions.[12] Two prominent industrial methods are detailed below.

Method 1: Fluorodenitration of 2-Nitrobenzonitrile

This method is noted for its high selectivity and near-quantitative conversion under mild conditions.[7][12][13] It utilizes tetramethylammonium fluoride (TMAF) to replace the nitro group with a fluorine atom.

Protocol:

- Reagents and Equipment: 2-nitrobenzonitrile, Tetramethylammonium fluoride (TMAF), a polar aprotic solvent (e.g., DMSO), reaction flask, magnetic stirrer, heating mantle with temperature control, and standard workup glassware.
- Procedure: a. In a clean, dry reaction flask, dissolve 2-nitrobenzonitrile in the polar aprotic solvent. b. Add tetramethylammonium fluoride (TMAF) to the solution. The use of TMAF is crucial as the stability of the ion pairing between the nitrite and tetramethylammonium ions helps suppress the formation of phenolic byproducts.[7][12][13] c. Stir the reaction mixture at a controlled temperature, typically between 25-50°C.[12] d. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) until the starting material is consumed. e. Upon completion, perform an aqueous workup to remove the solvent and byproducts. f. Extract the crude product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure to yield crude **2-Fluorobenzonitrile**. h. Purify the product further, if necessary, via distillation or column chromatography.

Method 2: Synthesis from Saccharin

This route uses inexpensive saccharin as a precursor, making it an economically viable option. [12][13]

Protocol:

- Reagents and Equipment: Saccharin, Phosphorus pentachloride (PCl_5), an alkali metal fluoride (e.g., Potassium Fluoride, KF), a high-boiling solvent (e.g., sulfolane or DMSO), phase-transfer catalyst (e.g., 18-crown-6, optional), reaction vessel with overhead stirrer, heating mantle, and distillation apparatus.
- Procedure: a. Step 1: Formation of 2-cyanobenzenesulfonyl chloride. React saccharin with phosphorus pentachloride (PCl_5). This chlorination step converts the saccharin into the intermediate 2-cyanobenzenesulfonyl chloride.^[12] b. Step 2: Fluorination. In a separate reaction vessel, add the 2-cyanobenzenesulfonyl chloride to a mixture of an alkali metal fluoride (KF) in a high-boiling solvent like sulfolane.^[12] To improve efficiency and lower reaction temperatures, DMSO can be used as a solvent in conjunction with a phase-transfer catalyst.^[13] c. Heat the mixture to an elevated temperature, carefully controlling the conditions to facilitate the displacement of the sulfonyl group with the fluoride ion.^[12] d. Monitor the reaction for completion. e. After the reaction is complete, cool the mixture and perform a suitable workup, which may involve quenching, extraction, and washing steps to isolate the crude product. f. Purify the resulting **2-Fluorobenzonitrile** by vacuum distillation.

Figure 1: Synthesis Routes for 2-Fluorobenzonitrile

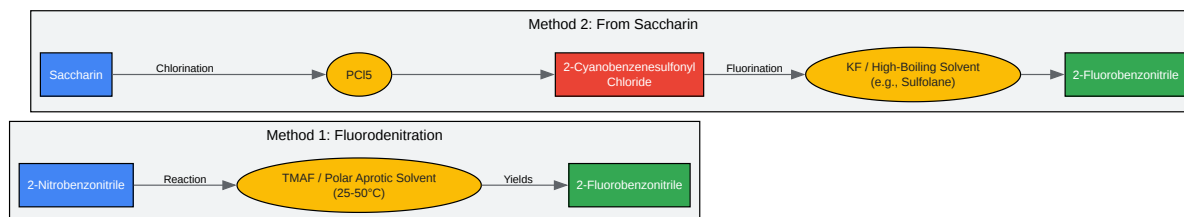
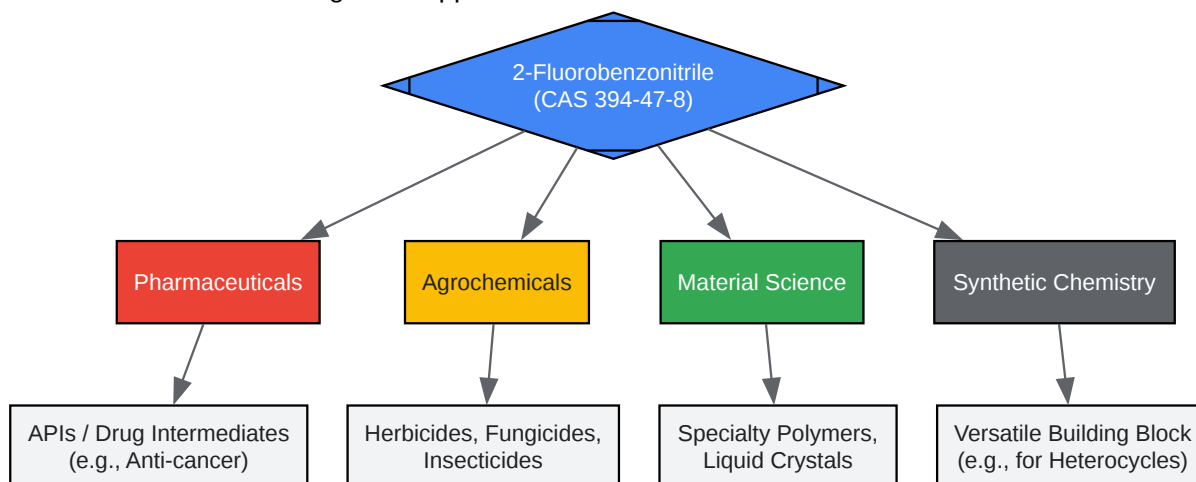


Figure 2: Application Areas of 2-Fluorobenzonitrile



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